16-O-Methylcafestol

Descripción general

Descripción

16-O-Methylcafestol is a diterpene compound found exclusively in the robusta variant of coffee beans. It is a derivative of cafestol and is used as an analytical marker to determine the robusta content in coffee blends . This compound is absent in the more expensive arabica coffee beans, making it a significant marker for distinguishing between the two coffee species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 16-O-Methylcafestol involves the extraction of the lipid fraction from green coffee beans, specifically from the robusta variant. The diterpene fraction is then isolated using adsorption chromatography on a silica column . The esterified form of this compound can be hydrolyzed to obtain the free diterpene alcohol .

Industrial Production Methods

The extraction process involves the use of solvents such as diethyl ether or tert-butyl methyl ether to separate the unsaponifiable fraction, followed by phase separation through centrifugation .

Análisis De Reacciones Químicas

Types of Reactions

16-O-Methylcafestol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The methoxy group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Aplicaciones Científicas De Investigación

16-O-Methylcafestol has several scientific research applications:

Mecanismo De Acción

16-O-Methylcafestol exerts its effects by interacting with the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and cholesterol metabolism . The compound binds to the ligand-binding domain of the receptor, causing a conformational change that enhances cholesterol levels in the blood . This interaction is confirmed by fluorescence quenching and circular dichroism studies .

Comparación Con Compuestos Similares

Similar Compounds

Cafestol: A diterpene found in both arabica and robusta coffee beans. It is structurally similar to 16-O-Methylcafestol but lacks the methoxy group.

Uniqueness of this compound

This compound is unique due to its exclusive presence in robusta coffee beans and its use as a specific marker for robusta content in coffee blends . Its interaction with the farnesoid X receptor also distinguishes it from other diterpenes, highlighting its potential impact on cholesterol metabolism .

Actividad Biológica

Introduction

16-O-Methylcafestol (16-OMC) is a diterpene compound found predominantly in coffee, particularly in Coffea canephora (Robusta). It has garnered attention due to its potential biological activities, particularly its effects on cholesterol metabolism and its role as a chemical marker for coffee authenticity. This article reviews the biological activity of 16-OMC, focusing on its interactions with biological systems, potential health implications, and relevant research findings.

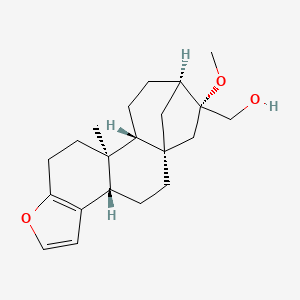

Chemical Structure and Properties

This compound is structurally related to cafestol, differing primarily by the presence of a methoxy group at the 16th carbon position. Its molecular formula is C_20H_28O_3, and it exhibits properties typical of diterpenes, including lipid solubility and potential bioactivity in human physiology.

Cholesterol Metabolism

Cholesterol Elevation Mechanism

Research indicates that 16-OMC is involved in elevating serum cholesterol levels. It interacts with the Farnesoid X Receptor (FXR), a nuclear receptor that regulates bile acid and lipid metabolism. A study demonstrated that both cafestol and 16-OMC could induce fluorescence quenching in FXR, suggesting a close interaction that leads to conformational changes in the receptor, ultimately enhancing cholesterol levels in serum .

Case Study: Interaction with Serum Albumins

A significant study explored the binding interactions of 16-OMC with human serum albumin (HSA) and other serum proteins. The binding affinity was assessed using circular dichroism spectroscopy and fluorescence quenching techniques. The findings indicated that 16-OMC binds to specific sites on serum albumins, which may facilitate its transport in the bloodstream and affect lipid metabolism .

Health Implications

Potential Adverse Effects

While 16-OMC has been associated with beneficial antioxidant properties, its role in dyslipidemia raises concerns about its consumption through coffee. The diterpenes in coffee, including 16-OMC, have been linked to increased levels of low-density lipoprotein (LDL) cholesterol, which can contribute to cardiovascular diseases . The extent of this effect varies based on the type of coffee consumed and individual metabolic responses.

Antioxidant Activity

Despite its cholesterol-raising effects, some studies suggest that 16-OMC may also exhibit antioxidant properties. Coffee compounds are known to have various bioactive effects, including anti-inflammatory and anti-carcinogenic activities. However, the specific contributions of 16-OMC to these effects require further investigation .

Quantification and Authenticity Testing

Marker for Coffee Authenticity

16-OMC serves as a marker compound for distinguishing between Arabica and Robusta coffee varieties. Recent studies have utilized nuclear magnetic resonance (NMR) spectroscopy to quantify 16-OMC levels in various coffee samples, confirming its presence in both green and roasted forms of C. canephora. This quantification aids in authenticity testing of coffee blends .

Research Findings Summary

Propiedades

IUPAC Name |

[(1S,4S,12S,13R,16R,17R)-17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3/t14-,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVNPOGDNWUOI-GVOJMRIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737953 | |

| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108214-28-4 | |

| Record name | 16-O-Methylcafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108214-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-O-Methylcafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108214284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-O-METHYLCAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ95S36BVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.